REACTION_CXSMILES
|
[CH:1]1[C:6]([Cl:7])=[C:5]([NH2:8])[C:4](Cl)=[N:3][CH:2]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:8][C:5]1[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:3][CH:2]=[CH:1][C:6]=1[Cl:7] |f:2.3.4,^1:28,30,49,68|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN=C(C(=C1Cl)N)Cl
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Name
|
|
Quantity
|
0.5177 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
0.8023 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.0702 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The sample was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen three times
|
Type
|
CUSTOM
|
Details
|
Dry DMF (2 mL) and deoxygenated H2O (0.4 mL)
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Type
|
ADDITION
|
Details
|
were added
|
Type
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CUSTOM
|
Details
|
The sample was microwaved at 130° C. for 40 minutes
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Duration
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40 min
|
Type
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ADDITION
|
Details
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The reaction mixture was diluted with H2O (50 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The EtOAc extracts was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (40 g SiO2, 0-30% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1Cl)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |